molecular formula C25H26N4O5S B14987386 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14987386
M. Wt: 494.6 g/mol
InChI Key: ZGKJRSZVRNOVCK-UHFFFAOYSA-N
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Description

5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the furan-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as ceric ammonium nitrate (CAN) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the presence of multiple functional groups suggests a multi-faceted mechanism .

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(N-methyl-aminomethyl)furan: Similar in structure but lacks the pyrimidine core.

    5,5’-(furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Shares the pyrimidine core but

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-21(23(28-25)24(30)27-22-17(2)8-5-9-18(22)3)29(15-19-10-6-12-33-19)16-20-11-7-13-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

ZGKJRSZVRNOVCK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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